molecular formula C10H9NOS B1400533 (4-(Thiazol-4-yl)phenyl)methanol CAS No. 1187450-90-3

(4-(Thiazol-4-yl)phenyl)methanol

Cat. No. B1400533
CAS RN: 1187450-90-3
M. Wt: 191.25 g/mol
InChI Key: OXVWGXVMHZVOKC-UHFFFAOYSA-N
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Description

“(4-(Thiazol-4-yl)phenyl)methanol” is a chemical compound that belongs to the group of thiazole-containing compounds. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “(4-(Thiazol-4-yl)phenyl)methanol” are not available in the retrieved data.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activities

Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral properties . This indicates potential applications in the treatment of viral infections.

Antitumor or Cytotoxic Activities

Thiazole derivatives have been found to have antitumor or cytotoxic activities . This suggests they could be used in the development of new cancer treatments.

Neuroprotective Activities

Thiazole derivatives have shown neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.

Antidiabetic Activities

Thiazole derivatives have been found to have antidiabetic properties . This suggests potential use in the treatment of diabetes.

Industrial Applications

Beyond their potential medicinal uses, thiazole derivatives also have applications in various industries. For example, they can be used in the production of dyes, fungicides, biocides, and chemical reaction accelerators .

properties

IUPAC Name

[4-(1,3-thiazol-4-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVWGXVMHZVOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Thiazol-4-yl)phenyl)methanol

Synthesis routes and methods

Procedure details

Reaction and post-treatment were carried out in the same manner as in Reference Example 4-(a) except for using 4-(thiazol-4-yl)benzaldehyde (1.28 g, 6.76 mmol) obtained in Reference Example 15-(a) in place of 4-(thiazol-2-yl)benzaldehyde to afford the title compound (1.07 g) as a white solid. (Yield: 83%)
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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